Cas no 124-97-0 (Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-)
![Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- structure](https://ja.kuujia.com/scimg/cas/124-97-0x500.png)
124-97-0 structure
商品名:Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- 化学的及び物理的性質
名前と識別子
-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutano
- PROTOVERATRINE B
- 6,7-diacetate3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate)15-((-)-2-methylbut
- neoprotoveratrin
- NEOPROTOVERATRINE
- PROTOVERATRINE A (RG)(CALL)
- veratetrin
- PROTOVERATRINE B (RG)
- 4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol,4,9-epoxy-cevane-3-bet
- 4α,9-Epoxycevane-3β,4β,6α,7α,14,15α,16β,20-octol 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
- yrate)
- NSC7527
- CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 3-((2R,3R)-2,3-DIHYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- NSC 7527
- [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2R,3R)-2,3-dihydroxy-2-methylbutanoate
- CHEMBL2165398
- 4-21-00-06847 (Beilstein Handbook Reference)
- Veratetrine
- 124-97-0
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- BRN 0077630
- Cevane-3-beta,4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- UNII-AK816144R9
- PROTOVERATRINE B [WHO-DD]
- Cryptenamine
- DTXSID401043045
- NSC-7527
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2,3-dihydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(2R,3R),4alpha,6alpha,7alpha,15alpha(R),16beta)-
- (3beta(2R,3R),4alpha,6alpha,7alpha,15alpha(R),16beta)-4,9-Epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2,3-dihydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
- EINECS 204-719-2
- AK816144R9
- PROTOVERATRINE B [MI]
-
- インチ: InChI=1S/C41H63NO15/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3/t18-,19+,20?,23-,24?,25-,26-,27+,28+,29?,30?,31?,32?,33-,36-,37?,38+,39+,40-,41+/m0/s1
- InChIKey: BFLXOMFFVWQPAZ-CEEVVQPDSA-N
- ほほえんだ: CC[C@H](C(O[C@H]1[C@H](O)[C@@H]2[C@]([C@@H]3CC[C@H](C)CN3C[C@H]2C2[C@@]1(C1C(OC(=O)C)C(OC(=O)C)C3[C@@]4(O[C@]1([C@]3(CC[C@@H]4OC(C(C(O)C)(C)O)=O)C)C2)O)O)(C)O)=O)C
計算された属性
- せいみつぶんしりょう: 809.42000
- どういたいしつりょう: 809.41977030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 16
- 重原子数: 57
- 回転可能化学結合数: 12
- 複雑さ: 1660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 239
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.1826 (rough estimate)
- ゆうかいてん: 268-270°C
- ふってん: 755.18°C (rough estimate)
- 屈折率: 1.6220 (estimate)
- PSA: 239.05000
- LogP: 0.51590
- ようかいせい: 使用できません
- ひせんこうど: D25 -37° (pyridine); D25 -3.5° (chloroform)
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- セキュリティ情報
- 危険物輸送番号:UN 1544
- WGKドイツ:3
- セキュリティの説明: S22
- RTECS番号:FL5750000
- 包装グループ:II
- 包装等級:II
- 包装カテゴリ:II
- 危険レベル:6.1(a)
- 危険レベル:6.1(a)
- どくせい:LD50 s.c. in male mice: 0.21 mg/kg (Tanaka)
- セキュリティ用語:6.1(a)
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- 関連文献
-
K. J. Morgan,J. A. Barltrop Q. Rev. Chem. Soc. 1958 12 34
-
2. Mutual diffusion coefficients of SrCl2–H2O and CsCl—H2O at 25 °C from Rayleigh interferometryJoseph A. Rard,Donald G. Miller J. Chem. Soc. Faraday Trans. 1 1982 78 887
-
3. The crystal and molecular structure of tomatidine hydrobromide and its relation to the steroidal bromosapogeninsOlga Kennard,L. Riva di Sanseverino,J. S. Rollett J. Chem. Soc. C 1967 956
-
4. Paramagnetic anisotropies and zero-field splitting of some high-spin iron(III) complexesM. Gerloch,J. Lewis,R. C. Slade J. Chem. Soc. A 1969 1422
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cerveratrum-type alkaloids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal alkaloids Cerveratrum-type alkaloids
124-97-0 (Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-) 関連製品
- 143-57-7(Protoveratrine A)
- 1026905-47-4(3-(2,4-dichlorophenyl)propane-1-thiol)
- 868680-28-8(1-ethyl-4-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylpiperazine-2,3-dione)
- 41658-60-0(H-His-Asp-Oh)
- 2141455-42-5(3-formamido-3-(1-methylcyclopropyl)propanoic acid)
- 1804254-07-6(3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid)
- 1795297-89-0(3-(3-bromo-4-methoxyphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one)
- 2247088-22-6((3S,4S)-3-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride)
- 1806726-13-5(4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
